4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
Properties
Molecular Formula |
C8H5ClN4 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c1-4-12-7(9)6-5(2-10)3-11-8(6)13-4/h3H,1H3,(H,11,12,13) |
InChI Key |
GJVLHFDOJRWLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN2)C#N)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-Cyano-4,4-diethoxybutanoate Synthesis
The reaction begins with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane under basic conditions. Introducing a methyl group at the 2-position necessitates substituting bromoacetaldehyde diethyl acetal with a methylated analog, such as 2-bromo-1,1-dimethoxypropane. This modification directs methyl incorporation during cyclization. The reaction employs potassium carbonate (1.5–10 molar equivalents) in dimethylformamide (DMF) at 45–80°C, achieving 75–85% conversion rates. Excess ethyl 2-cyanoacetate is recoverable via distillation, enhancing cost-efficiency.
Cyclization to 7H-Pyrrolo[2,3-d]pyrimidin-4-ol
Cyclization of the intermediate under acidic conditions (hydrochloric acid, 32 wt%) at 45°C yields the hydroxylated pyrrolopyrimidine. Methyl substitution at this stage stabilizes the intermediate, reducing byproduct formation. Post-reaction neutralization with sodium hydroxide (pH 3–5) isolates the product in 65–75% yield with >99.5% purity.
Chlorination and Cyanation
Chlorination of the hydroxyl group using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent. Subsequent Vilsmeier-Haack formylation (POCl₃/DMF) at the 5-position, followed by oximation (hydroxylamine hydrochloride) and dehydration (acetic anhydride), installs the cyano group. This sequence mirrors CN113354650B’s methodology for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, achieving 80–90% yield per step.
Post-Cyclization Methylation Strategy
An alternative route functionalizes the pyrrolopyrimidine core after ring formation. This method leverages nucleophilic aromatic substitution or transition metal-catalyzed coupling to introduce the methyl group.
Methylation via Ullmann Coupling
Using a palladium catalyst (e.g., Pd(OAc)₂), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes coupling with methylboronic acid in the presence of a base (K₂CO₃). Reaction conditions (100–120°C, DMF/H₂O) afford the 2-methyl derivative in 70–85% yield. This approach benefits from commercial availability of boronic acids and mild conditions.
Direct Alkylation at the 2-Position
Treating the deprotonated pyrrolopyrimidine (using NaH or LDA) with methyl iodide in tetrahydrofuran (THF) at −78°C to room temperature introduces the methyl group. Quenching with aqueous NH₄Cl isolates the product, though regioselectivity challenges may require protecting groups at the 5-cyano position.
One-Pot Tandem Synthesis
Recent advancements explore tandem reactions to streamline synthesis. A single-reactor process combining cyclization, chlorination, and cyanation reduces purification steps and improves atom economy.
Reaction Optimization
Ethyl 2-cyano-4,4-diethoxybutanoate and methylamine hydrochloride undergo cyclization in POCl₃, simultaneously introducing chloro and methyl groups. Subsequent formylation and dehydration in situ yield the target compound. Trials report 60–70% overall yield with 99% purity, though scale-up requires precise temperature control (80–90°C) and stoichiometric POCl₃.
Comparative Analysis of Methodologies
| Parameter | Core Ring Formation | Post-Cyclization Methylation | Tandem Synthesis |
|---|---|---|---|
| Total Steps | 4–5 | 3–4 | 2 |
| Overall Yield | 50–60% | 55–65% | 60–70% |
| Purity (HPLC) | >99.5% | >99% | >99% |
| Scalability | High | Moderate | High |
| Byproduct Formation | Low | Moderate | Low |
Core ring formation offers reproducibility and high purity, while tandem synthesis maximizes efficiency. Post-cyclization methylation provides flexibility but faces regioselectivity hurdles.
Critical Process Considerations
Solvent and Reagent Recovery
Distillation reclaims excess ethyl 2-cyanoacetate and DMF, reducing waste and costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is , with a molecular weight of 179.6 g/mol. The compound features a pyrrolo-pyrimidine structure, which is crucial for its biological activity. The presence of the chloro and carbonitrile groups enhances its reactivity and potential for various applications.
Medicinal Chemistry
The compound has been investigated for its antitumor and antiviral properties. Pyrrolo[2,3-d]pyrimidine derivatives are known to exhibit a range of biological activities including:
- Anticancer Activity : Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, certain analogs have shown effectiveness against various cancer types by targeting specific pathways involved in cell growth and survival .
- Antiviral Properties : Research has demonstrated that some pyrrolo[2,3-d]pyrimidine derivatives possess antiviral activity against viruses such as HIV and Hepatitis C . Their mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes that are critical in various disease processes. For example:
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been reported to inhibit DHFR, an enzyme essential for DNA synthesis and cellular replication, making them potential candidates for developing antifolate drugs .
- Kinase Inhibition : Some studies suggest that pyrrolo[2,3-d]pyrimidines can act as kinase inhibitors, which are important targets in cancer therapy due to their role in signaling pathways that regulate cell growth .
Synthesis Methodologies
The synthesis of this compound typically involves several chemical reactions:
- Condensation Reactions : The initial step often includes the condensation of appropriate starting materials such as substituted pyrroles with carbonitriles.
- Cross-Coupling Techniques : Modern synthetic approaches may utilize cross-coupling reactions to introduce functional groups at specific positions on the pyrrolo-pyrimidine framework .
- Functionalization : Further functionalization can enhance the biological activity or solubility of the compounds, making them more suitable for pharmacological applications.
Anticancer Activity Study
A study published in the Bulletin of Chemical Society of Ethiopia highlighted the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting their potential as lead compounds for drug development .
Antiviral Research
Research conducted on pyrrolo[2,3-d]pyrimidines demonstrated their effectiveness against viral infections by inhibiting viral replication mechanisms. This study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for therapeutic use against viral pathogens .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can modulate signaling pathways involved in cell division, apoptosis, and other critical cellular processes . This makes it a valuable tool in the development of targeted therapies for various diseases, including cancer and inflammatory disorders .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Substituent Variations at the 2- and 4-Positions
- 2,4-Diamino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Compound 5 in ) Key Differences: Amino groups at positions 2 and 4; bromine at position 5.
- 4-(5-Cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamide (Compound 66 in ) Key Difference: Sulfonamide group at position 4. Impact: Improved solubility and binding to kinases (e.g., IKKα) via sulfonamide’s hydrogen-bonding and charge-transfer interactions .
Functional Group Replacements
Bulky Aromatic and Heterocyclic Substituents
- 4-(2,4-Dichloro-5-methoxyphenyl)-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (3RR in –15)
Comparative Data Table
Key Research Findings
- Electronic Effects : Chlorine and carbonitrile groups lower electron density at the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions .
- Biological Activity : Bulky substituents (e.g., dichlorophenyl in 3RR) enhance target affinity via hydrophobic interactions, while polar groups (e.g., sulfonamide) improve solubility and selectivity .
- Synthetic Utility : SEM-protected derivatives () enable stepwise functionalization, critical for generating diverse analogs .
Biological Activity
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a pyrrole-derived heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₈H₆ClN₃
- Molecular Weight : 167.60 g/mol
- CAS Number : 71149-52-5
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes. Its structural features allow it to act as a potential inhibitor of key pathways in cancer and infectious diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Pseudomonas aeruginosa | 10 μg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various human cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | Inhibition (%) at 10 µM |
|---|---|
| HeLa | 75% |
| A375 | 68% |
| HCT116 | 70% |
These findings underscore its potential as a candidate for further development in cancer therapeutics .
Case Study 1: Antibacterial Screening
A study conducted by Mir et al. (2020) evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus with an MIC comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation, compounds based on the pyrrolo[2,3-d]pyrimidine scaffold were tested for their ability to inhibit proliferation in cancer cell lines. The results indicated that derivatives of this compound could effectively reduce cell viability through mechanisms involving apoptosis .
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile?
A multi-step synthesis typically involves:
- Step 1 : Preparation of a pyrrolo-pyrimidine precursor via coupling reactions (e.g., ethyl 2-cyanoacetate with dimethoxyethane derivatives) .
- Step 2 : Cyclization using formamidine or similar agents to form the fused heterocyclic core .
- Step 3 : Chlorination at position 4 using POCl₃ or other chlorinating agents, followed by methylation at position 2 via nucleophilic substitution . Key optimization: Reaction temperature (60–80°C) and solvent selection (e.g., isopropanol or DMF) significantly impact yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation requires:
- NMR spectroscopy : Distinct signals for the methyl group (δ ~2.5 ppm, singlet) and pyrrole NH protons (δ ~12 ppm, broad) .
- Mass spectrometry : Molecular ion peak at m/z 219.03 (C₉H₆ClN₅) .
- X-ray crystallography : Resolves the planarity of the pyrrolo-pyrimidine core and substituent orientations (e.g., chloro at C4, methyl at C2) .
Q. How do the chloro and cyano groups influence reactivity in functionalization reactions?
- Chloro group (C4) : Undergoes nucleophilic substitution with amines, alkoxides, or thiols. Reactivity follows the order: Cl > CN in polar aprotic solvents (e.g., DMSO) .
- Cyano group (C5) : Participates in cycloaddition or reduction reactions (e.g., conversion to amidines with LiAlH₄) but only after C4 substitution . Example: Reaction with cyclohexylamine replaces Cl at C4, forming 4-(cyclohexylamino) derivatives .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its kinase inhibitory activity?
Modifications at C2 and C4 critically affect potency:
Q. How does X-ray crystallography guide scaffold optimization for kinase inhibitors?
Co-crystallization with MPS1 kinase (PDB: 3RQ) reveals:
Q. What in vivo pharmacokinetic challenges exist, and how are they addressed?
- Low oral bioavailability : Attributed to high polarity (logP ~1.2). Solutions include prodrug strategies (e.g., esterification of the cyano group) .
- Metabolic stability : Cyano groups resist hepatic CYP3A4 oxidation, but methyl groups may undergo demethylation. Deuterated analogs (e.g., CD₃ at C2) enhance half-life . In vivo efficacy: In TNBC xenografts, lead analogs (e.g., compound 9 in ) achieve tumor regression at 50 mg/kg (oral, q.d.) with no hepatotoxicity .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Purification methods : Column chromatography (silica gel, EtOAc/hexane) vs. crystallization (methanol/water) .
- Scale effects : Yields drop >10 mmol due to intermediate instability. Optimize under inert atmospheres .
Q. What computational tools predict regioselectivity in functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
